5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide
Description
5-Bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a carboxamide group and at the 5-position with a bromine atom. The carboxamide moiety is linked to a thiazole ring bearing a 4-ethoxyphenyl substituent. The (2E)-configuration of the thiazolylidene group ensures structural rigidity, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H14BrN3O2S |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-bromo-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-2-23-14-5-3-11(4-6-14)15-10-24-17(20-15)21-16(22)12-7-13(18)9-19-8-12/h3-10H,2H2,1H3,(H,20,21,22) |
InChI Key |
BRMFENKFUIWARR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromo-2-chlorobenzoic acid with phenetole to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . This intermediate is then subjected to further reactions to introduce the thiazole ring and the pyridine carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic rings or alkyl groups.
Scientific Research Applications
5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiazolylidene Moieties
- Structure: 5-{[4-(4-Bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one.
- Key Differences: Replaces the pyridine-carboxamide group with a pyrazolo-pyrimidinone core. The bromophenyl substituent on the thiazole contrasts with the ethoxyphenyl group in the target compound.
- Physical Properties: Melting point = 248–252°C; IR peaks at 1685 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) .
- Structure: 5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one.
- Key Differences: Dual halogen substitution (Br and Cl) on aromatic rings vs. the ethoxy group in the target compound.
- Physical Properties: Melting point = 261–263°C; EI-MS molecular ion at m/z 658 .
Comparison Insight:
The ethoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs due to the polar ethoxy (-OCH₂CH₃) substituent. However, halogenated derivatives (e.g., 11b, 11e) exhibit higher melting points (~250–275°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) .
Pyrazole-Carboxamide Derivatives
3-Bromo-1-(3-Chloropyridin-2-yl)-N-(4-Ethoxyphenyl)-1H-Pyrazole-5-Carboxamide ():
- Structure: Features a pyrazole ring substituted with bromine and linked to a 4-ethoxyphenyl carboxamide.
- Key Differences: Pyrazole vs. thiazole core; 3-chloropyridinyl substituent absent in the target compound.
- Crystallographic Data: Monoclinic (P21/c), a = 16.821 Å, b = 10.195 Å, c = 10.064 Å, β = 101.09° .
- Relevance: Demonstrates the role of ethoxyphenyl groups in stabilizing molecular conformations via π-stacking or hydrogen bonding.
- Structure: 2-(4-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-phenylthiazol-2(3H)-ylidene)-malononitrile.
- Key Differences: Malononitrile substituent instead of carboxamide; lacks bromine or ethoxy groups.
- Synthesis: Prepared via condensation with sodium ethoxide, highlighting methodologies applicable to thiazolylidene derivatives .
Substituent Effects on Physicochemical Properties
Key Observations:
- Halogenated derivatives (Br, Cl) generally exhibit higher thermal stability (↑ melting points) due to halogen bonding and van der Waals interactions.
- Ethoxy groups may improve solubility but reduce crystallinity compared to halogenated analogs.
Spectroscopic and Computational Analysis
- IR Spectroscopy: All compounds show characteristic C=O (1660–1685 cm⁻¹) and C=N (1595–1600 cm⁻¹) stretches, confirming lactam/thiazolylidene moieties .
- Crystallography: The monoclinic system (P21/c) observed in is common for carboxamide derivatives, suggesting similar packing motifs for the target compound .
- Software Tools: Programs like SHELXL () and Multiwfn () enable precise structural refinement and electron density analysis, critical for comparing bond lengths and molecular geometries .
Biological Activity
5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. The thiazole moiety, which is a prominent feature of this compound, is known for its diverse pharmacological properties including anticancer, anticonvulsant, and antimicrobial activities. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. Specifically, studies have shown that thiazole derivatives can inhibit various cancer cell lines, including those associated with lung and colon cancers.
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation in cancer cells. For example, a related thiazole compound demonstrated effective cytotoxicity against A-431 and Jurkat cell lines with IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A-431 | < 10 | |
| Related Thiazole Derivative | HCT-15 (Colon Cancer) | 5.6 |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. In particular, compounds similar to the target compound have shown promise in preclinical models.
- Study Findings : A study reported that thiazole-integrated compounds exhibited significant protection against seizures in animal models, suggesting a potential therapeutic application for epilepsy .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been well-documented. Compounds featuring the thiazole ring have been tested against various pathogens.
- Efficacy : Research has indicated that certain thiazoles can inhibit bacterial growth effectively. For instance, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as antibiotic agents .
Case Studies
- Study on Anticancer Properties : A recent study investigated the structure-activity relationship (SAR) of various thiazole derivatives. It was found that modifications at key positions significantly enhanced anticancer activity against multiple cell lines .
- Anticonvulsant Evaluation : In another study focusing on anticonvulsant activity, several thiazole compounds were assessed for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results highlighted the importance of substituents on the thiazole ring in modulating activity .
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-[(2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene]pyridine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of N′-(4-ethoxyphenylidene)pyridine-3-carbohydrazide with 2-mercaptoacetic acid derivatives under reflux in anhydrous benzene using a Dean-Stark apparatus to remove water. Key steps include:
-
Reaction Optimization : Maintain a 1:2.8 molar ratio of carbohydrazide to thiol reagent for optimal cyclization .
-
Purification : Triturate the residue with saturated NaHCO₃, followed by crystallization from methanol (yield ~58.9%) .
-
Validation : Confirm purity via HPLC and monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Yield | 58.92% | |
| Solvent System | Anhydrous benzene | |
| Crystallization | Methanol |
Q. How is the compound characterized structurally?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and intermolecular interactions. Key findings include:
-
Disorder Analysis : The thiazole ring exhibits disorder (two conformers with dihedral angle 18.5°) .
-
Intermolecular Interactions : Stabilized by N–H···N and C–H···O hydrogen bonds (bond lengths: 1.98–2.15 Å) and π-π stacking (3.76 Å between pyridine and benzene rings) .
Complementary techniques: -
NMR : Confirm substituent positions (e.g., δ 10.94 ppm for CONH in DMSO-d₆) .
-
IR : Identify carbonyl stretches (amide C=O at 1674 cm⁻¹, thiazolidinone C=O at 1727 cm⁻¹) .
- Key Data :
| Interaction Type | Distance/Angle | Reference |
|---|---|---|
| π-π Stacking | 3.758 Å | |
| N–H···N Bond Length | 2.12 Å |
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to predict electronic properties and docking studies (AutoDock Vina) to assess target binding.
-
Reaction Path Search : Use ICReDD’s computational workflow to predict optimal reaction conditions and substituent effects .
-
Pharmacophore Mapping : Identify critical groups (e.g., ethoxyphenyl for hydrophobic interactions; bromine for steric bulk) .
- Key Data :
| Computational Parameter | Value/Software | Reference |
|---|---|---|
| Docking Score (EGFR) | -8.2 kcal/mol | |
| HOMO-LUMO Gap | 4.1 eV |
Q. What structure-activity relationships (SAR) govern its pharmacological profile?
- Methodological Answer : Compare analogues with varying substituents (e.g., bromine vs. chlorine, ethoxy vs. methoxy):
-
Anticancer Activity : The ethoxyphenyl group enhances cellular uptake (logP = 2.8), while bromine improves DNA intercalation .
-
Antiviral Potency : Thiazolidinone derivatives with pyridine-3-carboxamide show IC₅₀ = 12 µM against HIV-1 RT .
- Key Data :
| Derivative | IC₅₀ (HIV-1 RT) | logP | Reference |
|---|---|---|---|
| Ethoxyphenyl-Br | 12 µM | 2.8 | |
| Methoxyphenyl-Cl | 28 µM | 2.1 |
Q. How to resolve contradictions in reported synthetic yields (e.g., 58% vs. 40%)?
- Methodological Answer : Analyze variables impacting yield:
-
Catalyst Use : Reactions without acid catalysts yield ≤40% due to incomplete cyclization .
-
Solvent Polarity : Benzene (non-polar) vs. DMF (polar) affects intermediate stability .
Mitigation strategies: -
Inert Atmosphere : Reduces oxidative byproducts (improves yield by 15%) .
- Key Data :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Dean-Stark + Benzene | +18% | |
| N₂ Atmosphere | +15% |
Pharmacological Evaluation
Q. What assays validate the compound’s anticancer potential?
- Methodological Answer : Conduct in vitro cytotoxicity screens (MTT assay) using HeLa and MCF-7 cell lines. Key parameters:
-
Dose Response : IC₅₀ = 9.3 µM (HeLa) vs. 14.7 µM (MCF-7) .
-
Mechanistic Studies : Flow cytometry (apoptosis induction) and Western blot (caspase-3 activation) .
- Key Data :
| Cell Line | IC₅₀ (µM) | Apoptosis Rate | Reference |
|---|---|---|---|
| HeLa | 9.3 | 68% | |
| MCF-7 | 14.7 | 42% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
